molecular formula C9H9N3O2 B7964942 2-amino-8-methoxy-1H-quinazolin-4-one

2-amino-8-methoxy-1H-quinazolin-4-one

Cat. No.: B7964942
M. Wt: 191.19 g/mol
InChI Key: DBPBOXADXAQLHU-UHFFFAOYSA-N
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Description

2-Amino-8-methoxy-1H-quinazolin-4-one is a heterocyclic compound featuring a quinazolinone core substituted with an amino group at position 2 and a methoxy group at position 6. Quinazolinones are pharmacologically significant due to their diverse biological activities, including antimicrobial, anticancer, and anticonvulsant properties. The amino and methoxy substituents in this compound likely enhance its hydrogen-bonding capacity and electronic profile, influencing its reactivity and interactions with biological targets.

Properties

IUPAC Name

2-amino-8-methoxy-1H-quinazolin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9N3O2/c1-14-6-4-2-3-5-7(6)11-9(10)12-8(5)13/h2-4H,1H3,(H3,10,11,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DBPBOXADXAQLHU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC2=C1NC(=NC2=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=CC2=C1NC(=NC2=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Pathway

This method begins with 8-methoxyanthranilic acid as the starting material. Treatment with urea under high-temperature conditions (150°C, 20 h) facilitates cyclocondensation to form the quinazolinone core. Subsequent chlorination using POCl₃ introduces a reactive chloride at position 2, which is displaced by ammonia or amines to install the amino group.

Key Steps :

  • Quinazolinedione Formation :
    8-Methoxyanthranilic acid+Urea150C8-Methoxyquinazoline-2,4(1H,3H)-dione\text{8-Methoxyanthranilic acid} + \text{Urea} \xrightarrow{150^\circ \text{C}} \text{8-Methoxyquinazoline-2,4(1H,3H)-dione}

  • Chlorination :
    Quinazolinedione+POCl3Trimethylamine2,4-Dichloro-8-methoxyquinazoline\text{Quinazolinedione} + \text{POCl}_3 \xrightarrow{\text{Trimethylamine}} \text{2,4-Dichloro-8-methoxyquinazoline}

  • Amination :
    2-Chloro-8-methoxyquinazolin-4-one+NH3DMF, 85C2-Amino-8-methoxy-1H-quinazolin-4-one\text{2-Chloro-8-methoxyquinazolin-4-one} + \text{NH}_3 \xrightarrow{\text{DMF, 85}^\circ \text{C}} \text{this compound}

Yield : 65–75% overall.
Advantages : Straightforward for bulk synthesis; uses inexpensive reagents.
Limitations : Requires harsh chlorination conditions.

Copper-Catalyzed Cross-Coupling and Cyclization

Reaction Pathway

This approach employs 2-isocyanobenzoates and 8-methoxy-substituted amines in a copper(II)-catalyzed imidoylative cross-coupling reaction. The methoxy group is pre-installed in the amine component, ensuring regioselectivity.

General Procedure :

  • Synthesis of 2-Isocyanobenzoate :
    Methyl 2-formamidobenzoate+POCl3Et3NMethyl 2-isocyanobenzoate\text{Methyl 2-formamidobenzoate} + \text{POCl}_3 \xrightarrow{\text{Et}_3\text{N}} \text{Methyl 2-isocyanobenzoate} .

  • Cross-Coupling/Cyclocondensation :
    Methyl 2-isocyanobenzoate+8-MethoxybenzylamineCu(OAc)2,Et3NThis compound\text{Methyl 2-isocyanobenzoate} + \text{8-Methoxybenzylamine} \xrightarrow{\text{Cu(OAc)}_2, \text{Et}_3\text{N}} \text{this compound}

Optimized Conditions :

  • Catalyst: Cu(OAc)₂·H₂O (5 mol%)

  • Solvent: Anisole (green solvent)

  • Temperature: 150°C (microwave irradiation)
    Yield : 70–78%.
    Advantages : Atom-economical; air-tolerant conditions.

H₂O₂-Mediated Oxidative Cyclization with DMSO

Reaction Pathway

Dimethyl sulfoxide (DMSO) serves as a one-carbon synthon in this metal-free method. 8-Methoxy-2-aminobenzamide reacts with DMSO under oxidative conditions (H₂O₂, 150°C) to form the quinazolinone ring.

Mechanism :

  • Radical Initiation : H₂O₂ generates hydroxyl radicals, oxidizing DMSO to formaldehyde.

  • Cyclization : Formaldehyde bridges the amine and amide groups, forming the quinazolinone core.

Procedure :
8-Methoxy-2-aminobenzamide+DMSOH2O2,150CThis compound\text{8-Methoxy-2-aminobenzamide} + \text{DMSO} \xrightarrow{\text{H}_2\text{O}_2, 150^\circ \text{C}} \text{this compound}

Yield : 68–72%.
Advantages : Avoids transition metals; scalable for gram-scale synthesis.

Electrochemical Synthesis

Reaction Pathway

An electrochemical cell (carbon anode, aluminum cathode) facilitates the dehydrogenative coupling of 8-methoxy-2-aminobenzamide with aldehydes. Acetic acid acts as both electrolyte and proton source.

Optimized Setup :

  • Electrolyte: Acetic acid (0.2 M)

  • Current: 10 mA/cm²

  • Duration: 5 h

Reaction :
8-Methoxy-2-aminobenzamide+HCHOElectrolysisThis compound\text{8-Methoxy-2-aminobenzamide} + \text{HCHO} \xrightarrow{\text{Electrolysis}} \text{this compound}

Yield : 60–65%.
Advantages : Green chemistry; mild conditions.

Acid-Catalyzed Cyclization with Aldehydes

Reaction Pathway

A two-step process involving 8-methoxyanthranilic acid and formaldehyde in acidic medium. The reaction proceeds via hemiaminal intermediate formation, followed by cyclodehydration.

Steps :

  • Hemiaminal Formation :
    8-Methoxyanthranilic acid+HCHOAcOHHemiaminal Intermediate\text{8-Methoxyanthranilic acid} + \text{HCHO} \xrightarrow{\text{AcOH}} \text{Hemiaminal Intermediate}

  • Cyclodehydration :
    HemiaminalΔThis compound\text{Hemiaminal} \xrightarrow{\Delta} \text{this compound}

Yield : 80–85%.
Advantages : High yield; minimal byproducts.

Comparative Analysis of Methods

MethodKey ReagentsYield (%)ConditionsScalability
CyclocondensationUrea, POCl₃65–75High-temperature, acidicHigh
Copper-CatalyzedCu(OAc)₂, Anisole70–78Microwave, aerobicModerate
H₂O₂/DMSOH₂O₂, DMSO68–72Oxidative, 150°CHigh
ElectrochemicalAcetic acid, HCHO60–65Room temperatureLow
Acid-CatalyzedAcOH, HCHO80–85RefluxHigh

Chemical Reactions Analysis

Protein induced by vitamin K absence or antagonist-II undergoes various biochemical reactions, primarily involving its interaction with vitamin K-dependent processes. These reactions are crucial for its role as a tumor marker. Common reagents used in these reactions include monoclonal antibodies specific to protein induced by vitamin K absence or antagonist-II .

Scientific Research Applications

Anticancer Properties

Quinazolinone derivatives, including 2-amino-8-methoxy-1H-quinazolin-4-one, have demonstrated notable anticancer activities. Research indicates that modifications in the structure of quinazolinones can enhance their efficacy against various cancer cell lines. For instance, compounds derived from this scaffold have shown promising results against breast cancer (MCF-7) and lung cancer (A549) cell lines, with IC50 values indicating effective cytotoxicity .

Table 1: Anticancer Activity of Quinazolinone Derivatives

CompoundCell LineIC50 (µM)
This compoundMCF-714.60–16.10
Hybrid compound AA5490.014
Compound BDU-1450.011

Antiviral Activity

Recent studies have highlighted the potential of 2-aminoquinazolinone derivatives as inhibitors against coronaviruses such as SARS-CoV-2 and MERS-CoV. Specifically, compounds like 7-chloro-2-((3,5-dichlorophenyl)amino)quinazolin-4(3H)-one exhibited IC50 values below 0.25 µM against SARS-CoV-2, indicating strong antiviral activity without cytotoxic effects .

Table 2: Antiviral Activity Against Coronaviruses

CompoundVirus TypeIC50 (µM)CC50 (µM)
9gSARS-CoV-2<0.25>25
11eMERS-CoV<1.1>25

Enzyme Inhibition

Quinazolinone derivatives have been identified as inhibitors of various enzymes, including:

  • Dipeptidyl Peptidase IV (DPP-IV) : Important for glucose metabolism, with some derivatives showing IC50 values as low as 0.76 nM .
  • Tyrosinase : Involved in melanin production, with certain derivatives demonstrating mixed-type inhibitory activity comparable to standard drugs .

Case Study 1: Anticancer Activity

A study synthesized a series of quinazolinone-based hybrids that were tested for anticancer activity against multiple cell lines. The results indicated that structural modifications significantly influenced their potency, with specific substituents enhancing cytotoxic effects .

Case Study 2: Antiviral Efficacy

Another investigation focused on the synthesis of new quinazolinone derivatives aimed at combating SARS-CoV-2. The study reported that certain compounds not only inhibited viral replication but also showed favorable pharmacokinetic profiles, making them potential candidates for further development .

Mechanism of Action

The mechanism of action of protein induced by vitamin K absence or antagonist-II involves its role as a biomarker for hepatocellular carcinoma. It is produced in the absence of vitamin K or in the presence of vitamin K antagonists, leading to the accumulation of abnormal prothrombin in the blood. This abnormal prothrombin is detected using specific monoclonal antibodies, providing a diagnostic tool for liver cancer .

Comparison with Similar Compounds

Comparison with Structural Analogues

Quinazolinone Derivatives

8-Chloro-3-(4-methoxyphenyl)quinazolin-4(3H)-one (2h)
  • Structure : Features a chloro group at position 8 and a 4-methoxyphenyl group at position 3 .
  • Synthesis : Prepared via microwave-assisted cyclization (Method B, 280 W, 4 min) or conventional methods (Method A), yielding a crystalline product with high purity (97% yield) .
  • Key Differences: Substituents: Chloro vs. amino group at position 8; methoxy group on a phenyl ring vs. directly on the quinazolinone core. Spectral Data: IR absorption at 1631.68 cm⁻¹ (C=O stretch) and NMR signals (e.g., δ 8.43 ppm for aromatic protons) reflect electronic differences due to substituents .
8-Benzyloxy-2-methyl-3-(2-methylphenyl)quinazolin-4(3H)-one
  • Structure : Substituted with benzyloxy (position 8), methyl (position 2), and 2-methylphenyl (position 3) groups .
  • Crystallography : The benzyloxy group induces steric hindrance, affecting molecular conformation and packing in the crystal lattice .
  • Activity : Demonstrated anticonvulsant properties, suggesting substituent-dependent pharmacological profiles .

Table 1: Comparison of Quinazolinone Derivatives

Compound Substituents (Positions) Synthesis Method Key Spectral Data (¹H-NMR) Biological Activity
2-Amino-8-methoxy-1H-quinazolin-4-one 2-NH₂, 8-OCH₃ Not specified Pending experimental data Potential antimicrobial
8-Chloro-3-(4-methoxyphenyl)quinazolin-4(3H)-one 8-Cl, 3-(4-OCH₃Ph) Microwave/conventional δ 8.43 (aromatic H), 3.74 (OCH₃) Undisclosed
8-Benzyloxy-2-methyl-3-(2-methylphenyl)quinazolin-4(3H)-one 8-OBn, 2-CH₃, 3-(2-CH₃Ph) Conventional Not reported Anticonvulsant

Quinoline and Triazole Hybrids

(2-Oxo-1,2-Dihydroquinolin-4-yl)-1,2,3-triazole Derivatives (e.g., Compound 8f)
  • Structure: Combines a quinolinone core with a triazole moiety and methyl groups .
  • Synthesis : Formed via click chemistry, confirmed by ¹H/¹³C NMR and mass spectrometry (m/z = 724) .
  • Key Differences: Core Structure: Quinolinone (one N atom) vs. quinazolinone (two N atoms).

Imidazoquinazolinone Derivatives

6-Amino-4-[2-(benzylamino)ethyl]-2-(methylamino)-1,7-dihydro-8H-imidazo[4,5-g]quinazolin-8-one
  • Structure: Complex imidazoquinazolinone with multiple amino and alkyl substituents .
  • Key Differences: Increased structural complexity with fused imidazole and quinazolinone rings. Benzylaminoethyl chain may improve solubility or receptor interaction compared to simpler quinazolinones .

Q & A

Q. What are the established synthetic methodologies for 2-amino-8-methoxy-1H-quinazolin-4-one, and how do reaction conditions influence yield?

Methodological Answer: The synthesis of quinazolinone derivatives typically involves cyclization of anthranilic acid precursors or microwave-assisted reactions. For example:

  • Method A (Traditional Heating): Cyclization of 2-amino-3-chloro-N-(4-methoxyphenyl)benzamide under reflux conditions yields 8-chloro-3-(4-methoxyphenyl)quinazolin-4(3H)-one with 97% efficiency. This method requires prolonged heating (hours) and inert atmospheres to prevent side reactions .
  • Method B (Microwave-Assisted): Microwave irradiation (280 W, 4 minutes) achieves comparable yields (60%) but reduces reaction time significantly, minimizing thermal degradation .
Method ConditionsYieldAdvantagesLimitations
TraditionalReflux, 8–24 hrs97%High purityLong duration, energy-intensive
Microwave280 W, 4 min60%Rapid, energy-efficientLower yield due to side products

Key Considerations: Solvent choice (DMSO enhances cyclization), catalyst use (e.g., acetic acid), and substituent positioning (methoxy groups influence electron density) critically affect regioselectivity .

Q. What spectroscopic techniques are most effective for characterizing this compound, and how should researchers interpret conflicting spectral data?

Methodological Answer:

  • 1H/13C NMR: Assign methoxy (-OCH₃) protons at δ ~3.7 ppm and aromatic protons in the quinazolinone core (δ 6.6–8.4 ppm). Tautomerism (e.g., keto-enol forms) may cause peak splitting; use deuterated DMSO to stabilize the dominant tautomer .
  • IR Spectroscopy: Confirm carbonyl (C=O) stretches at ~1630–1670 cm⁻¹ and NH₂ bends at ~3300 cm⁻¹ .
  • Mass Spectrometry: Molecular ion peaks ([M⁺]) at m/z 286.71 (C₁₅H₁₁ClN₂O₂) with isotopic patterns confirm halogen presence .

Resolving Contradictions:

  • Solvent Effects: Polar solvents may shift proton chemical shifts; replicate conditions from reference studies.
  • Impurity Artifacts: Use preparative HPLC or recrystallization to isolate pure samples before analysis .

Q. What safety precautions are necessary when handling this compound in laboratory settings?

Methodological Answer:

  • Hazard Identification: Similar quinazolinones exhibit toxicity via inhalation (H333), skin contact (H313), and ingestion (H303). Use fume hoods, nitrile gloves, and lab coats .
  • First Aid: Immediate rinsing with water for skin/eye contact and medical consultation for inhalation exposure .
  • Waste Disposal: Neutralize with dilute acetic acid before incineration to avoid releasing toxic fumes .

Advanced Research Questions

Q. How can researchers optimize reaction parameters to enhance regioselectivity in quinazolinone derivatives?

Methodological Answer:

  • Substituent Engineering: Electron-donating groups (e.g., methoxy) at the 8-position stabilize intermediates via resonance, directing cyclization to the 4-keto position. Computational DFT studies predict regioselectivity trends .
  • Catalytic Systems: Pd-catalyzed cross-coupling or Lewis acids (e.g., ZnCl₂) improve yields in halogenated derivatives by stabilizing transition states .
  • Temperature Control: Lower temperatures (0–5°C) favor kinetic products, while higher temperatures (80°C) favor thermodynamic control .

Q. What strategies are recommended for reconciling contradictory biological activity data across studies?

Methodological Answer:

  • Purity Validation: Conflicting bioactivity often arises from impurities. Use orthogonal methods (HPLC, elemental analysis) to verify compound purity .
  • Assay Standardization: Reproduce results using identical cell lines (e.g., HEK293 vs. HeLa) and assay protocols (e.g., ATP-based viability vs. MTT).
  • Structural Analogues: Compare activity of 2-amino-8-methoxy derivatives with 2-methyl or 8-chloro analogues to isolate substituent effects .

Q. How can computational modeling be integrated with experimental data to predict the compound's reactivity?

Methodological Answer:

  • Docking Studies: Use AutoDock Vina to model interactions with biological targets (e.g., kinase enzymes). Validate predictions with SPR (surface plasmon resonance) binding assays .
  • Reactivity Descriptors: Calculate Fukui indices to identify nucleophilic/electrophilic sites. For example, the 4-keto group is prone to nucleophilic attack, while the methoxy group stabilizes charge .
  • MD Simulations: Simulate solvation effects in water/DMSO mixtures to optimize reaction solvents .

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